molecular formula C12H18N2O B1602729 (1-Benzylpiperazin-2-yl)methanol CAS No. 476493-27-3

(1-Benzylpiperazin-2-yl)methanol

Cat. No. B1602729
M. Wt: 206.28 g/mol
InChI Key: MIULIYROIRMPCW-UHFFFAOYSA-N
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Patent
US08232274B2

Procedure details

N-benzylhydroxymethylpiperazine was prepared according to the reported literature procedure: A. Naylor et al, J. Med. Chem. 1993, 36, 2075-2083. To compound 379 (2.48 g, 12.00 mmol), which was dried just before use by azeotropic distillation with toluene under reduced pressure, dissolved in anhydrous DMF (24 mL) under an argon atmosphere was successively added N,N-diisopropylethylamine (3.15 mL, 17.95 mmol), 4 Å molecular sieves and dichloropyridazinone 378 (1.68 g, 5.98 mmol). The reaction mixture was heated at 100° C. for 23 h. Upon cooling to room temperature, the mixture was poured into an aqueous pH 7 phosphate buffer solution (400 mL) and diluted with ethyl acetate (300 mL). After decantation, the aqueous solution was extracted with ethyl acetate (3×350 mL). The combined organic extract was successively washed with water (400 mL) then brine (400 mL), dried (MgSO4), filtered, and concentrated. The crude oil was recrystallized from boiling ethyl acetate (250 mL), filtered and rinsed with cold methylene chloride (70 mL) to give 1.08 g of the product 380 (41% yield) as an off-white solid. MS (M+1): m/e 447.
[Compound]
Name
compound 379
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([N:11](CC)C(C)C)(C)[CH3:9].Cl[C:18]1[CH:23]=[N:22]NC(=O)[C:19]=1Cl.P([O-])([O-])([O-])=[O:27]>CN(C=O)C.C(OCC)(=O)C>[CH2:7]([N:11]1[CH2:8][CH2:9][NH:22][CH2:23][CH:18]1[CH2:19][OH:27])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
compound 379
Quantity
2.48 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.15 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
1.68 g
Type
reactant
Smiles
ClC1=C(C(NN=C1)=O)Cl
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Five
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous solution was extracted with ethyl acetate (3×350 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was successively washed with water (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (400 mL), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was recrystallized
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with cold methylene chloride (70 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNCC1)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.